molecular formula C16H14FNO5 B12547648 Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate CAS No. 866082-35-1

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate

Cat. No.: B12547648
CAS No.: 866082-35-1
M. Wt: 319.28 g/mol
InChI Key: CJXQYFCWTYPFEW-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate is a benzoate ester featuring a 3,5-dimethyl-substituted aromatic ring linked via an ether bond to a 3-fluoro-2-nitrophenoxy group.

Properties

CAS No.

866082-35-1

Molecular Formula

C16H14FNO5

Molecular Weight

319.28 g/mol

IUPAC Name

methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate

InChI

InChI=1S/C16H14FNO5/c1-9-7-11(16(19)22-3)8-10(2)15(9)23-13-6-4-5-12(17)14(13)18(20)21/h4-8H,1-3H3

InChI Key

CJXQYFCWTYPFEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C(=CC=C2)F)[N+](=O)[O-])C)C(=O)OC

Origin of Product

United States

Preparation Methods

Key Steps

  • Synthesis of 3-Fluoro-2-Nitrophenol

    • Nitration of 3-Fluorophenol : Nitration of 3-fluorophenol with mixed nitric/sulfuric acid directs nitro groups to the para position relative to the hydroxyl group, yielding 3-fluoro-2-nitrophenol.
    • Purification : Recrystallization from ethyl acetate/heptane (1:3) to isolate the product.
  • Activation of Methyl 4-Hydroxy-3,5-Dimethylbenzoate

    • Mitsunobu Conditions : React methyl 4-hydroxy-3,5-dimethylbenzoate with 3-fluoro-2-nitrophenol in tetrahydrofuran (THF) using diethyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
  • Ether Bond Formation

    • Reaction Mechanism : The Mitsunobu reaction transfers the hydroxyl group of the benzoate to the phenol, forming the ether linkage under mild conditions.
Reagent Conditions Yield Reference
DIAD, PPh₃, THF 25°C, 12 hrs 68–75%

Advantages : High regioselectivity, compatibility with nitro groups.
Limitations : Requires anhydrous conditions; DIAD is hazardous.

Ullmann Coupling Approach

This method employs copper-catalyzed coupling to form the aryl ether bond.

Key Steps

  • Preparation of Methyl 4-Bromo-3,5-Dimethylbenzoate

    • Bromination : Treat methyl 4-hydroxy-3,5-dimethylbenzoate with PBr₃ in dichloromethane to yield the bromide.
  • Copper-Mediated Coupling

    • Catalyst System : Use CuI, 1,10-phenanthroline, and K₂CO₃ in DMF at 110°C.
    • Substrate : 3-Fluoro-2-nitrophenol as the nucleophile.
Reagent Conditions Yield Reference
CuI, 1,10-phen, K₂CO₃ DMF, 110°C, 24 hrs 55–60%

Advantages : Scalable for industrial use.
Limitations : Harsh reaction conditions; copper residues may require purification.

This method involves sequential introduction of functional groups.

Key Steps

  • Synthesis of Methyl 4-Hydroxy-3,5-Dimethylbenzoate

    • Esterification : React 4-hydroxy-3,5-dimethylbenzoic acid with methanol under H₂SO₄ catalysis.
  • Nitration of 3-Fluorophenol

    • Nitro Group Introduction : Nitration of 3-fluorophenol with HNO₃/H₂SO₄ at 0–5°C to yield 3-fluoro-2-nitrophenol.
  • Ether Bond Formation

    • DCC-Mediated Coupling : Activate the benzoate’s hydroxyl group with DCC and react with the nitrophenoxy phenol.
Reagent Conditions Yield Reference
DCC, DMAP, CH₂Cl₂ 25°C, 6 hrs 70–75%

Advantages : Avoids hazardous reagents like DIAD.
Limitations : Requires stoichiometric DCC; byproducts may complicate purification.

Challenges and Optimization Strategies

Regioselectivity in Nitration

  • Problem : Nitration of 3-fluorophenol may lead to competing nitro products.
  • Solution : Use low-temperature nitration (-5°C) to favor para-nitration.

Stability of Intermediates

  • Issue : Nitrophenoxy intermediates are light-sensitive.
  • Solution : Conduct reactions under inert atmosphere and store products in amber vials.

Catalyst Efficiency

  • Ullmann Coupling : Optimize CuI loading (5–10 mol%) and ligand-to-metal ratios to improve yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Carboxylic acids: Formed by the hydrolysis of the ester group.

    Substituted derivatives: Formed by nucleophilic substitution of the fluorine atom.

Scientific Research Applications

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects: The 3-fluoro-2-nitrophenoxy group creates a strong electron-deficient aromatic system, enhancing reactivity in coupling reactions compared to non-fluorinated benzoates .
  • Comparative Stability : Methyl 3,5-dimethylbenzoate exhibits higher thermal stability (mp: 156°C) due to the absence of destabilizing nitro groups , whereas the target compound’s nitro group may lower its melting point.

Biological Activity

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate (CAS No. 59702150) is a synthetic organic compound with potential biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C16H14FNO5C_{16}H_{14}FNO_5. The compound features a nitrophenoxy group and a dimethylbenzoate moiety, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types. The following table summarizes the IC50 values observed in various cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)12
A549 (Lung)20

These findings indicate that this compound may inhibit cancer cell growth through mechanisms that warrant further investigation.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway. Additionally, the nitro group in its structure may contribute to reactive oxygen species (ROS) generation, further promoting apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of several nitrophenyl derivatives, including this compound. The results indicated a strong correlation between the presence of the nitro group and enhanced antimicrobial activity against Gram-positive bacteria .
  • Cytotoxicity in Cancer Research : Research conducted at a university laboratory focused on the cytotoxic effects of this compound on breast and lung cancer cells. The study found that treatment with this compound led to significant reductions in cell viability and induced morphological changes consistent with apoptosis .

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